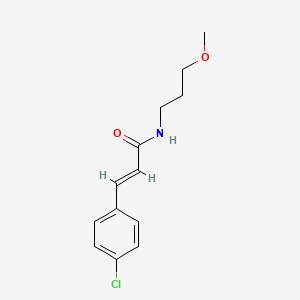![molecular formula C29H29N3O3 B5033375 4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide](/img/structure/B5033375.png)
4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as Sudan IV, which is a fat-soluble dye that has been widely used in histology and pathology.
Wirkmechanismus
The mechanism of action of 4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide involves its ability to bind to lipids and other hydrophobic molecules. This binding results in the formation of a complex that can be detected using various analytical techniques.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its ability to bind to lipids and other hydrophobic molecules. This binding can result in changes in the physical properties of these molecules, which can affect their function in biological systems.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide in lab experiments include its high specificity for lipids and its ability to detect small quantities of these molecules. However, its use is limited by its potential toxicity and the need for specialized equipment and techniques for its detection.
Zukünftige Richtungen
There are several future directions for research on 4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide. These include the development of new analytical techniques for its detection, the exploration of its potential applications in drug delivery and imaging, and the investigation of its potential toxicity and environmental impact. Additionally, further research is needed to understand the mechanism of action of this compound and its potential effects on biological systems.
Synthesemethoden
The synthesis of 4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide involves the reaction between 4-nitroaniline and 2-methoxy-5-methylbenzenediazonium chloride in the presence of sodium hydroxide. The resulting compound is then treated with naphthol to yield the final product.
Wissenschaftliche Forschungsanwendungen
4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)-2-naphthamide has been extensively studied for its potential applications in various scientific research fields. It has been used as a staining agent in histology and pathology to detect the presence of lipids in tissues. Additionally, it has been used in the analysis of fatty acids and triglycerides in biological samples.
Eigenschaften
IUPAC Name |
4-[(4-butylphenyl)diazenyl]-3-hydroxy-N-(2-methoxy-5-methylphenyl)naphthalene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H29N3O3/c1-4-5-8-20-12-14-22(15-13-20)31-32-27-23-10-7-6-9-21(23)18-24(28(27)33)29(34)30-25-17-19(2)11-16-26(25)35-3/h6-7,9-18,33H,4-5,8H2,1-3H3,(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKTVUUHUUVEVJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)NC4=C(C=CC(=C4)C)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![ethyl 7-cyclopropyl-3-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5033308.png)

![4-methoxy-N-({[4-(1-piperidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5033335.png)
![5-{5-chloro-2-[(4-nitrobenzyl)oxy]benzylidene}-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5033339.png)

![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-4-tert-butylbenzamide](/img/structure/B5033345.png)


![N-[1-(2,4-dimethylphenyl)ethyl]benzamide](/img/structure/B5033368.png)
![9-(4-tert-butylbenzyl)-2-methyl-9H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B5033373.png)
![1-chloro-4-[2-(2-ethoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B5033379.png)
![2-{[2-(4-chlorophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B5033386.png)


